

Commercial Availability and Technical Guide for Erythromycin A N-oxide Standard

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Erythromycin A N-oxide*

Cat. No.: *B15601358*

[Get Quote](#)

An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the commercial availability of the **Erythromycin A N-oxide** analytical standard. It is designed to assist researchers, scientists, and drug development professionals in sourcing this standard and applying it in relevant analytical methodologies. This document outlines key quantitative data from various suppliers, details a representative experimental protocol for its analysis, and visualizes the metabolic pathway of its formation and a typical experimental workflow for its use in impurity profiling.

Commercial Availability and Specifications

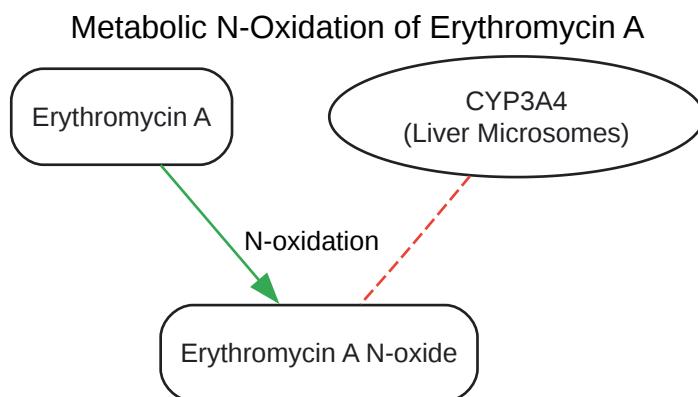
Erythromycin A N-oxide, a potential impurity and metabolite of Erythromycin A, is commercially available from several reputable suppliers of analytical reference standards. The quality and specifications of the standard may vary between suppliers. Below is a summary of the available quantitative data to facilitate comparison.

Supplier	Catalog Number	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity	Available Quantities	Storage Conditions
LGC Standards	TRC-E653408	992-65-4	C ₃₇ H ₆₇ NO ₁₄	749.93	Information available upon request	5 mg, 10 mg, 25 mg	-20°C
USP	1A10240	992-65-4	C ₃₇ H ₆₇ NO ₁₄	-	Pharmaceutical Analytical Impurity	25 mg	Information available in product information sheet
Cayman Chemical	23642	992-65-4	C ₃₇ H ₆₇ NO ₁₄	749.9	≥95%	-	-20°C
Santa Cruz Biotechnology	sc-211513	992-65-4	C ₃₇ H ₆₇ NO ₁₄	749.92	Information available upon request	-	-20°C
TOKU-E	E024	992-65-4	C ₃₇ H ₆₇ NO ₁₄	749.9	>98% by HPLC	-	-20°C
Lancetech Limited	E-2467-5MG	992-65-4	C ₃₇ H ₆₇ NO ₁₄	749.9	>98% by HPLC	5 mg	-20°C

Metabolic Pathway of Erythromycin A N-oxide Formation

Erythromycin A is primarily metabolized in the liver by the cytochrome P450 enzyme system, specifically by the CYP3A4 isoform. One of the metabolic pathways involves the N-oxidation of

the dimethylamino group on the desosamine sugar moiety of Erythromycin A, leading to the formation of **Erythromycin A N-oxide**. This process is a common route for the metabolism of drugs containing tertiary amine groups.



[Click to download full resolution via product page](#)

Caption: Metabolic conversion of Erythromycin A to **Erythromycin A N-oxide**.

Experimental Protocols for Analysis

The following is a representative High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of **Erythromycin A N-oxide** as a related substance in Erythromycin A drug substance or product. This protocol is a composite of methodologies reported in the scientific literature and should be validated for specific applications.[1][2]

3.1. Chromatographic Conditions

Parameter	Condition
Column	C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A	0.05 M phosphate buffer, pH 7.0
Mobile Phase B	Acetonitrile
Gradient	Time (min)
0	
20	
25	
30	
Flow Rate	1.0 mL/min
Column Temperature	40°C
Detection	UV at 215 nm
Injection Volume	20 µL

3.2. Standard and Sample Preparation

- Standard Solution: Accurately weigh and dissolve an appropriate amount of **Erythromycin A N-oxide** reference standard in a suitable diluent (e.g., a mixture of mobile phases) to obtain a known concentration.
- Sample Solution: Prepare the sample by dissolving the Erythromycin A drug substance or a powdered tablet equivalent in the diluent to achieve a target concentration. The concentration should be chosen to ensure that the expected level of the N-oxide impurity falls within the linear range of the assay.
- System Suitability Solution: A solution containing Erythromycin A and **Erythromycin A N-oxide** can be prepared to verify the resolution and performance of the chromatographic system.

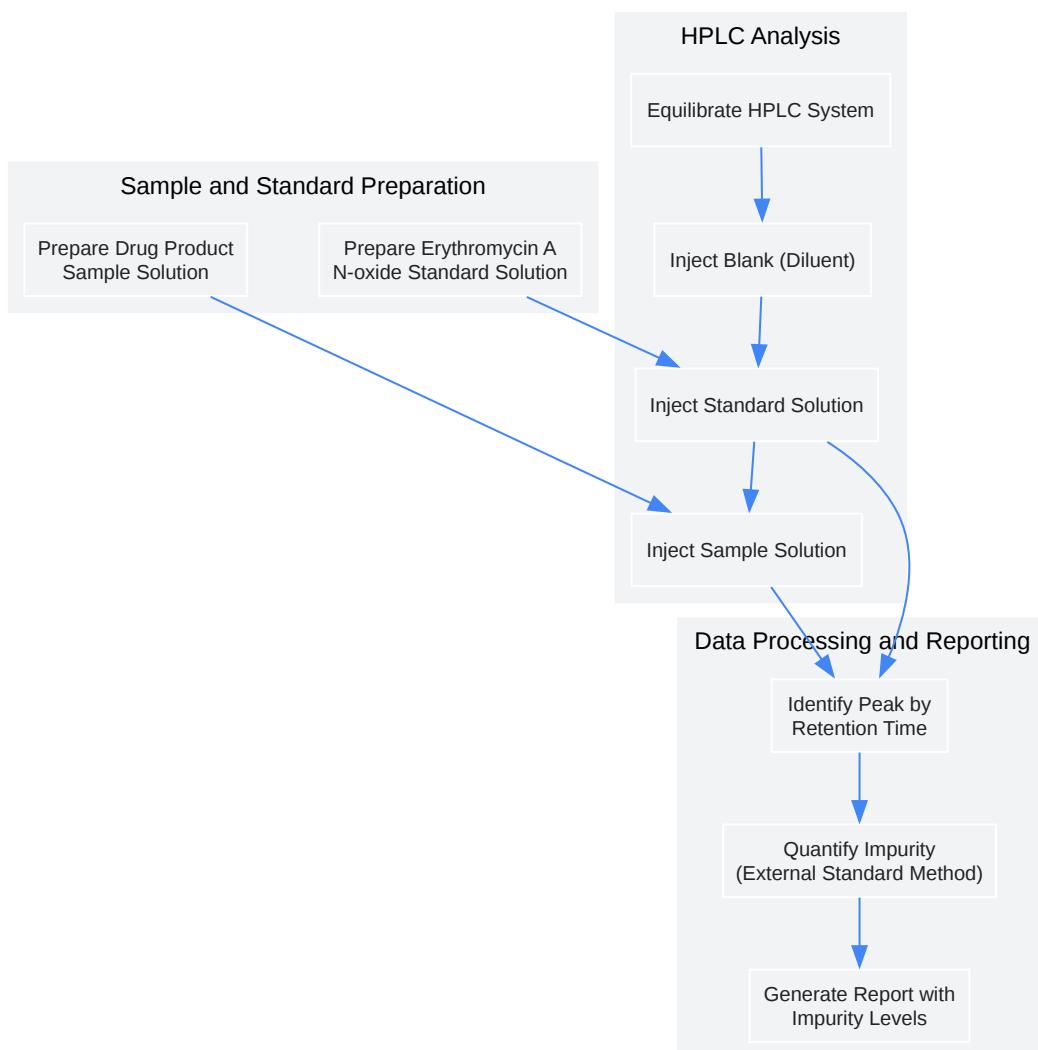
3.3. Analysis Procedure

- Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
- Inject the diluent (blank) to ensure no interfering peaks are present.
- Inject the system suitability solution to verify the resolution between Erythromycin A and **Erythromycin A N-oxide**, as well as other system performance parameters.
- Inject the standard solution in replicate to determine the reproducibility of the method.
- Inject the sample solution.
- Identify the **Erythromycin A N-oxide** peak in the sample chromatogram by comparing its retention time with that of the standard.
- Quantify the amount of **Erythromycin A N-oxide** in the sample using the peak area response from the standard of a known concentration.

Experimental Workflow for Impurity Profiling

The use of an **Erythromycin A N-oxide** analytical standard is crucial for the accurate identification and quantification of this impurity in pharmaceutical quality control. The following diagram illustrates a typical workflow for impurity profiling.

Workflow for Pharmaceutical Impurity Analysis

[Click to download full resolution via product page](#)

Caption: A typical workflow for impurity profiling using a reference standard.

This technical guide provides a foundational understanding of the commercial availability and analytical application of the **Erythromycin A N-oxide** standard. For specific applications, it is imperative that researchers and scientists consult the technical documentation provided by the supplier and validate the analytical methods according to the relevant regulatory guidelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of erythromycin and related substances in enteric-coated tablet formulations by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Commercial Availability and Technical Guide for Erythromycin A N-oxide Standard]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15601358#commercial-availability-of-erythromycin-a-n-oxide-standard]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com